molecular formula C20H16N6S B11283783 N,N-dimethyl-4-[3-(quinolin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-4-[3-(quinolin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B11283783
M. Wt: 372.4 g/mol
InChI Key: DCDVTWZFPFZDAQ-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines quinoline, triazole, and thiadiazole moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolothiadiazole core through the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate quinoline derivatives under reflux conditions in the presence of a catalytic amount of piperidine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to inhibit the activity of PARP-1 and EGFR, leading to the induction of apoptosis and cell cycle arrest . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE is unique due to its combination of quinoline, triazole, and thiadiazole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C20H16N6S

Molecular Weight

372.4 g/mol

IUPAC Name

N,N-dimethyl-4-(3-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

InChI

InChI=1S/C20H16N6S/c1-25(2)15-10-7-14(8-11-15)19-24-26-18(22-23-20(26)27-19)17-12-9-13-5-3-4-6-16(13)21-17/h3-12H,1-2H3

InChI Key

DCDVTWZFPFZDAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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